Biochemical Potency Against EGFR L858R/T790M/C797S Triple Mutant: Osimertinib Comparison
Mutated EGFR-IN-3 exhibits potent biochemical inhibition of the EGFR L858R/T790M/C797S triple mutant with an IC50 of 13 nM in HTRF assays using human N-terminal GST-tagged EGFR triple T790M/L858R/C797S mutant (696 to 1022 residues) expressed in Sf21 insect cells . In contrast, the clinically approved third-generation covalent TKI Osimertinib shows markedly reduced potency against the same triple-mutant background, with reported IC50 values ranging from 150 nM [1] to 620 nM [2] in biochemical assays, and 1,171 nM [3] in Ba/F3 cellular assays. The covalent mutant-selective inhibitor EGF816 (Nazartinib) exhibits an IC50 of 2,278 nM [3] against the L858R/T790M/C797S Ba/F3 cellular model, further highlighting the differential activity of Mutated EGFR-IN-3 in the triple-mutant context.
| Evidence Dimension | Biochemical IC50 against EGFR L858R/T790M/C797S triple mutant |
|---|---|
| Target Compound Data | 13 nM (Sf21 insect cell HTRF assay) |
| Comparator Or Baseline | Osimertinib: 150 nM, 620 nM, or 1,171 nM depending on assay system; EGF816 (Nazartinib): 2,278 nM (Ba/F3 cellular assay) |
| Quantified Difference | Mutated EGFR-IN-3 shows approximately 12-fold to 175-fold greater potency than Osimertinib and approximately 175-fold greater potency than EGF816 in triple-mutant contexts, depending on the comparator assay selected. |
| Conditions | Human N-terminal GST-tagged EGFR triple T790M/L858R/C797S mutant (696 to 1022 residues) expressed in Sf21 insect cells; HTRF biochemical assay (Mutated EGFR-IN-3); comparative data from published biochemical and cellular assays (Osimertinib, EGF816) |
Why This Matters
For researchers studying Osimertinib-resistant NSCLC driven by the C797S mutation, Mutated EGFR-IN-3 provides a biochemically validated tool compound with sub-100 nM potency in triple-mutant backgrounds where standard third-generation TKIs exhibit micromolar or near-micromolar IC50 values.
- [1] PCC0208027 study. Table 1: Enzyme (IC50, nM). EGFR C797S/T790M/L858R: Osimertinib IC50 = 150 nM. View Source
- [2] PCC0208027 study. Table 1: Enzyme (IC50, nM). EGFR C797S/T790M/L858R: Osimertinib IC50 = 620 nM (alternative dataset). View Source
- [3] Nature Communications. Table 1(b): IC50 values for Ba/F3 cells expressing EGFR-L858R series. C797S/T790M/L858R: Osimertinib = 1,171 nM; EGF-816 = 2,278 nM. View Source
